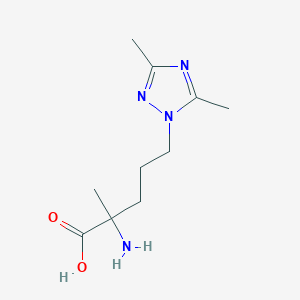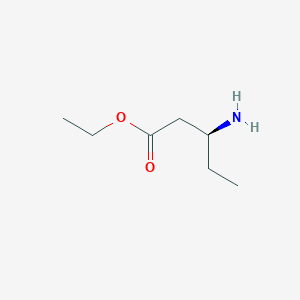
(S)-3-Aminovaleric acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (3S)-3-AMINOPENTANOATE is an organic compound with the molecular formula C7H15NO2 It is an ester derivative of 3-aminopentanoic acid, featuring an ethyl group attached to the carboxylate oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (3S)-3-AMINOPENTANOATE typically involves the esterification of 3-aminopentanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-aminopentanoic acid+ethanolacid catalystETHYL (3S)-3-AMINOPENTANOATE+water
Industrial Production Methods
In an industrial setting, the production of ETHYL (3S)-3-AMINOPENTANOATE may involve continuous esterification processes using recovery columns, reflux condensers, and fractionating columns to maximize yield and purity . The use of azeotropic distillation can help in removing water and driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
ETHYL (3S)-3-AMINOPENTANOATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can react with the amino group under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 3-aminopentanol.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
ETHYL (3S)-3-AMINOPENTANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving amino acids and esters.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ETHYL (3S)-3-AMINOPENTANOATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-aminopentanoic acid, which can then participate in various biochemical processes. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
ETHYL (3S)-3-AMINOPENTANOATE can be compared with other similar compounds, such as:
Methyl (3S)-3-aminopentanoate: Similar structure but with a methyl ester group instead of an ethyl group.
Propyl (3S)-3-aminopentanoate: Similar structure but with a propyl ester group.
Butyl (3S)-3-aminopentanoate: Similar structure but with a butyl ester group.
These compounds share similar chemical properties but differ in their ester groups, which can influence their reactivity and applications .
Properties
CAS No. |
470707-09-6 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
ethyl (3S)-3-aminopentanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-6(8)5-7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
OKIYALVMFMZSLV-LURJTMIESA-N |
Isomeric SMILES |
CC[C@@H](CC(=O)OCC)N |
Canonical SMILES |
CCC(CC(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


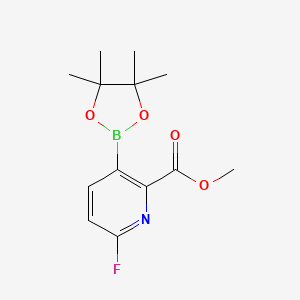
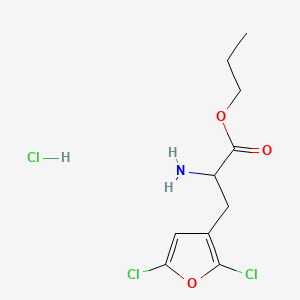
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
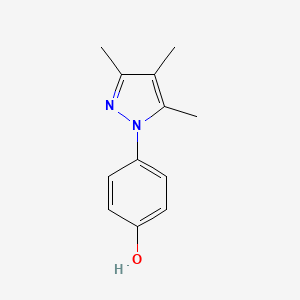
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13575703.png)
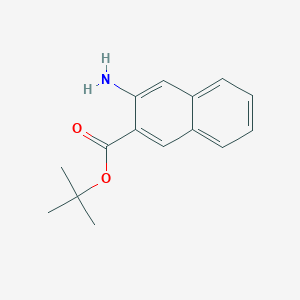
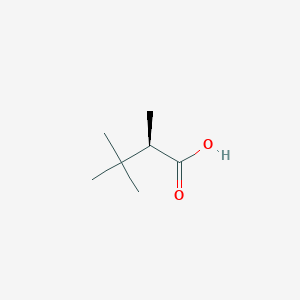
![4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoicacid,Mixtureofdiastereomers](/img/structure/B13575714.png)
![3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine](/img/structure/B13575715.png)
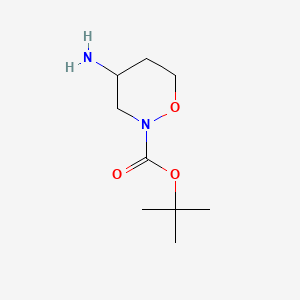
![3-[(4-Carbamothioylpyrimidin-2-yl)amino]benzamide](/img/structure/B13575720.png)
![3-cyclopropyl-4-methyl-5-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}-4H-1,2,4-triazole](/img/structure/B13575724.png)
![(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide](/img/structure/B13575729.png)
